N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide
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Overview
Description
Benzyl (2-((S)-2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate is a complex organic compound that features a benzyl group, a pyrrolidine ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-((S)-2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation reactions using benzyl halides in the presence of a base.
Carbamate Formation: Reaction of an amine with a chloroformate or carbamoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity, using large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.
Reduction: Reduction reactions may target the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Protein Binding: May interact with proteins in a specific manner, useful in biochemical studies.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Possible applications in treating diseases due to its biological activity.
Industry
Material Science: Use in the development of new materials with specific properties.
Agriculture: Potential use in the formulation of agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl (2-((S)-2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Benzyl Carbamate: A simpler compound with similar functional groups.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring and various substituents.
Peptide Mimetics: Compounds that mimic the structure of peptides and have similar biological activities.
Uniqueness
The uniqueness of Benzyl (2-((S)-2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate lies in its specific combination of functional groups and stereochemistry, which may confer unique biological and chemical properties not found in simpler or less structurally complex analogs.
Biological Activity
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide is a synthetic peptide compound that has garnered interest due to its potential biological activities and applications in pharmaceutical research. This article delves into its biological activity, synthesis, structural characteristics, and relevant studies.
Chemical Structure and Properties
This compound features a complex structure with a benzyloxycarbonyl group attached to a peptide chain composed of glycine, proline, and phenylalanine. The molecular formula is C22H28N4O4, with a molecular weight of approximately 453.49 g/mol. The presence of the benzyloxycarbonyl group enhances the stability and bioavailability of the compound, making it suitable for various biological applications.
The biological activity of this compound can be attributed to its interactions with specific biological targets. Research indicates that this compound may exhibit:
- Antitumor Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines, possibly through mechanisms involving apoptosis induction and inhibition of cell proliferation.
- Antimicrobial Properties : There is evidence supporting its use as an antimicrobial agent, although detailed mechanisms remain under investigation.
- Neuroprotective Effects : Some studies indicate that this compound may have protective effects on neuronal cells, potentially useful in neurodegenerative disease models .
Interaction Studies
Interaction studies have shown that this compound binds effectively to various receptors and enzymes, influencing cellular signaling pathways. The binding affinity to these targets can vary based on structural modifications within the peptide sequence.
Synthesis
The synthesis of this compound typically involves several key steps:
- Protection of Amino Acids : The amino acids are protected using benzyloxycarbonyl (Z) groups to prevent unwanted reactions during coupling.
- Peptide Coupling : The protected amino acids are coupled using standard peptide synthesis techniques, such as solid-phase synthesis.
- Deprotection : The Z groups are removed to yield the final peptide product.
This multi-step process ensures high purity and yield of the desired compound.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antitumor Activity : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting potential for development as anticancer agents .
- Neuroprotective Studies : Research indicated that certain analogs displayed neuroprotective effects in models of oxidative stress, highlighting their potential in treating neurodegenerative diseases .
- Antimicrobial Efficacy : A comparative study showed that related compounds had varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating the need for further exploration into structure-activity relationships .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide | Contains tryptophan instead of glycine | Potentially different biological activities due to tryptophan's unique properties |
N-[1-(benzyloxy)carbonyl]-L-leucyl-L-prolyl-L-valinamide | Features leucine and valine | Greater hydrophobic interactions may enhance bioactivity |
N-[benzyloxycarbonyl]-L-threonyl-N-hydroxy-D-leucinamide | Contains threonine and hydroxy groups | Enhanced solubility and bioavailability may improve therapeutic efficacy |
Properties
CAS No. |
61867-02-5 |
---|---|
Molecular Formula |
C24H28N4O5 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
benzyl N-[2-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C24H28N4O5/c25-22(30)19(14-17-8-3-1-4-9-17)27-23(31)20-12-7-13-28(20)21(29)15-26-24(32)33-16-18-10-5-2-6-11-18/h1-6,8-11,19-20H,7,12-16H2,(H2,25,30)(H,26,32)(H,27,31)/t19-,20-/m0/s1 |
InChI Key |
ZLMPDVKTWVXBEH-PMACEKPBSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
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